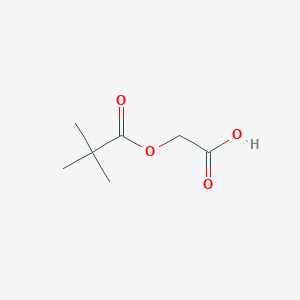
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Aplicaciones Científicas De Investigación
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
Clave InChI |
STBYITJJVAURNA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


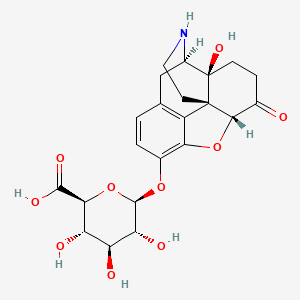
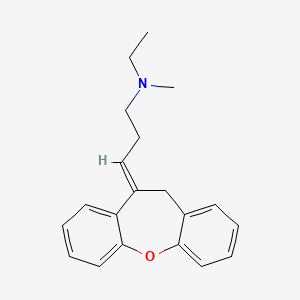
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
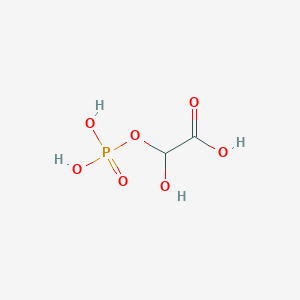
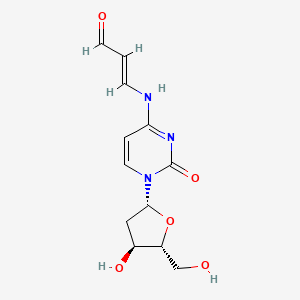
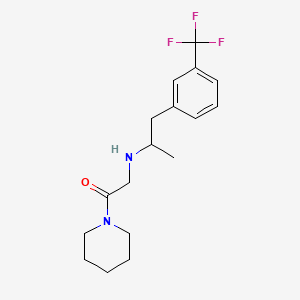
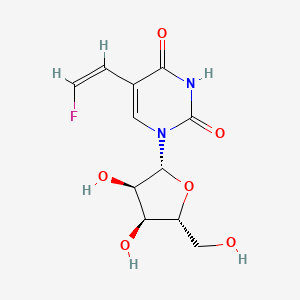


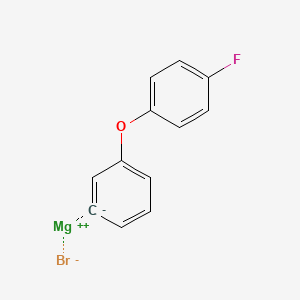
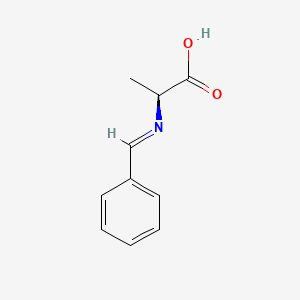

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)
